molecular formula C15H8ClNS B14733327 2-Chlorothiochromeno[4,3-b]indole CAS No. 6502-55-2

2-Chlorothiochromeno[4,3-b]indole

Cat. No.: B14733327
CAS No.: 6502-55-2
M. Wt: 269.7 g/mol
InChI Key: WADLXFZNSYPDIQ-UHFFFAOYSA-N
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Description

2-Chlorothiochromeno[4,3-b]indole is a synthetic organic compound that features a complex fused-ring system containing both sulfur and nitrogen heteroatoms . This molecular architecture places it within the class of sulfur heterocycles, which are recognized as effective pharmacophores in medicinal chemistry due to their ability to induce a range of biological activities such as anticancer, antimicrobial, and antiviral effects by interacting with various enzymes and receptors . The presence of the chlorine atom on the indole moiety is a key synthetic handle, as halogenated indoles are excellent substrates for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . For instance, compounds based on the thiochromeno[4,3-b]indole scaffold are subjects of ongoing chemical research . The core structure is of significant interest in the development of novel bioactive molecules and functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

6502-55-2

Molecular Formula

C15H8ClNS

Molecular Weight

269.7 g/mol

IUPAC Name

2-chlorothiochromeno[4,3-b]indole

InChI

InChI=1S/C15H8ClNS/c16-9-5-6-14-11(7-9)15-12(8-18-14)10-3-1-2-4-13(10)17-15/h1-8H

InChI Key

WADLXFZNSYPDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC4=C(C3=N2)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Thiochromene Formation via Lawesson’s Reagent

Lawesson’s reagent (LR) is pivotal for thiophene ring formation. A method adapted from thienoindole synthesis involves reacting 3-alkylated indoline-2-thiones with 2-halo-ketones in aqueous media. For example:

  • Reaction : 3-Methylindoline-2-thione and ethyl 2-chloroacetoacetate in water at 60°C yield thiazolo[3,2-a]indoles, which are intermediates for thiochromenoindoles.
  • Yield : 75–80% after purification.
  • Advantages : Eco-friendly (water solvent), odorless handling of sulfur reagents.

Mercury-Mediated Cyclization

Early approaches employed mercury acetate for cyclization:

  • Procedure : 1-(Phenylsulfonyl)indole undergoes alkylation at the 2-position with allyl bromide, followed by formylation at the 3-position. Cyclization with mercury acetate yields 2,3-fused indoles.
  • Yield : <30% (poor due to side reactions).
  • Limitations : Toxicity of mercury, low scalability.

Multi-Step Halogenation and Reductive Cyclization

Sodium Borohydride Reduction

Reductive steps are critical for stabilizing intermediates:

  • Example : 3-(4-Chlorobutyryl)-1H-indole-5-carbonitrile is reduced with NaBH₄ in trifluoroacetic acid (TFA) to yield chlorobutyl-indole derivatives.
  • Conditions : −30°C to 50°C, 10–24 hours.
  • Yield : 70–90% after optimization.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Limitations of Key Methods

Method Key Steps Yield (%) Advantages Limitations Sources
Suzuki-Miyaura Coupling Bromination, cross-coupling 60–90 High regioselectivity, versatility Requires Pd catalysts, costly ligands
Lawesson’s Reagent Thiophene cyclization 75–80 Eco-friendly, mild conditions Limited to specific substrates
Mercury Cyclization Alkylation, Hg-mediated closure <30 Historical relevance Toxic, low yields
Reductive Alkylation NaBH₄/TFA reduction 70–90 Scalable, simple workup Sensitive to moisture
Friedel-Crafts Acylation, AlCl₃ cyclization Moderate Robust for aromatic systems Harsh conditions, byproducts

Structural and Mechanistic Insights

Regioselectivity in Halogenation

  • Bromination : Indole’s 3-position is more reactive than the 2-position. Activating groups (e.g., methoxy) enhance bromination at C3.
  • Chlorination : Electrophilic chlorination (Cl₂, SO₂Cl₂) favors C2 when C3 is blocked.

Cyclization Pathways

  • Thiochromene Formation : LR facilitates Paal-Knorr-type cyclization of 1,4-diketones to thiophenes.
  • Spirocyclization : Hg(OAc)₂ induces allylic alcohol cyclization, forming tetrahydropyranoindoles.

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiochromeno[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chlorothiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno[4,3-b]indoles vs. Thiochromeno[4,3-b]indoles

The substitution of oxygen (chromeno) with sulfur (thiochromeno) significantly alters electronic and biological properties:

Property Chromeno[4,3-b]indole (O-analog) 2-Chlorothiochromeno[4,3-b]indole (S-analog)
Electron Density Higher (oxygen’s electronegativity) Lower (sulfur’s larger atomic size)
Reactivity Prone to electrophilic substitution Less reactive due to sulfur’s resonance
Bioactivity Moderate mutagenicity (e.g., HONH-PhIP) Potential enhanced metabolic stability
Spectral Data ¹³C-NMR: δ ~102–147 ppm Similar δ ranges but shifted due to S/Cl

Azocino[4,3-b]indoles

Azocino[4,3-b]indoles, such as methanoazocino derivatives, incorporate a nitrogen-containing azocine ring instead of thiochromene. These compounds are prevalent in alkaloids (e.g., strychnine) and exhibit distinct bioactivity:

Property Azocino[4,3-b]indole This compound
Synthesis TFB-mediated cyclization Likely requires sulfur-specific cyclization
Bioactivity Neuroactive (e.g., strychnine analogs) Unclear; chlorine may confer cytotoxicity
Thermal Stability Moderate (amine sensitivity) Higher (aromatic stabilization)

Key Insight: The nitrogen-rich azocinoindoles are more versatile in medicinal chemistry but less stable under oxidative conditions compared to thiochromenoindoles .

Halogenated Indole Derivatives

Chlorine substitution at position 2 distinguishes this compound from other halogenated indoles:

Compound Substituent Key Property
2-Chloroindole Cl at C2 High electrophilic reactivity
5-Fluoro-3-substituted indole F at C5 Enhanced metabolic resistance
2-Chlorothiochromenoindole Cl at C2 + S Synergistic electronic effects

Key Insight : Chlorine at C2 increases steric hindrance and directs electrophilic attacks to less hindered positions, while fluorine in other analogs prioritizes metabolic stability .

Data Tables

Table 1: Spectral Comparison of Selected Indole Derivatives

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS (m/z)
2-Chloroindole 7.2–7.8 (Ar-H) 102–136 (Ar-C) 151.03 (C₈H₆ClN)
Chromeno[4,3-b]indole 6.9–8.1 (Ar-H) 102–147 (Ar-C) 247.10 (C₁₅H₁₁NO)
8-Methoxy-thiochromenoindole 6.8–7.6 (Ar-H) 110–134 (Ar-C) 298.08 (C₁₅H₁₃NOS)

Table 2: Ames Test Mutagenicity (Indirect Inference)

Compound Type Mutagenic Potency (Revertants/µmol) Carcinogenicity Class
HAAs (e.g., PhIP) 10³–10⁶ 2A (Probable)
Azocinoindoles Not tested N/A
2-Chlorothiochromenoindole Unknown (predicted low) Requires testing

Q & A

Q. What are the established synthetic routes for 2-Chlorothiochromeno[4,3-b]indole, and what are their key methodological considerations?

The synthesis of thiochromenoindole derivatives often involves cyclization strategies. For example, TFB (tetrafluoro-1,4-benzoquinone)-mediated cyclization of tetrahydrocarbazole derivatives with amide side chains has been used to construct azocino[4,3-b]indole scaffolds, achieving high yields (75–90%) . Key variables include reaction temperature (typically 80–100°C), solvent choice (e.g., dichloroethane), and catalyst optimization. For chloro-substituted analogs, electrophilic chlorination or Friedel-Crafts acylation with chlorinated reagents (e.g., 4-chloro-3-sulfamoylbenzoyl chloride) can introduce chlorine atoms at specific positions .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?

Structural confirmation relies on spectroscopic methods:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm and carbonyl carbons at δ 170–180 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretching at 1650–1750 cm⁻¹, C-Cl at 550–750 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and substituent positioning, as demonstrated for related chloro-indole derivatives .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Initial screening should include:

  • Cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (IC50 determination).
  • Antimicrobial testing (MIC values) using Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition studies (e.g., kinase or protease assays) due to structural similarity to bioactive indole alkaloids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for chloro-substituted indole derivatives?

Discrepancies may arise from assay conditions or metabolic activation. Use the Ames test (Salmonella/microsome assay) with:

  • Liver S9 fraction : To assess metabolic activation of promutagens .
  • Dose-response curves : Quantify mutagenic potency (e.g., revertants/µmol) . For this compound, compare results to structurally related mutagens like 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate (Trp-P-2), which shows mutagenicity at 150 µg/plate in Salmonella .

Q. What strategies optimize the reaction yield of this compound derivatives under varying conditions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCE) enhance cyclization efficiency .
  • Catalyst screening : Lewis acids (AlCl3) improve electrophilic substitution in chlorinated intermediates .
  • Temperature gradients : Higher temperatures (100–120°C) may accelerate cyclization but risk decomposition.

Q. How does the chlorine substituent in this compound influence its electronic properties and reactivity?

Chlorine’s electron-withdrawing effect:

  • Deactivates the aromatic ring , directing electrophilic substitution to specific positions (e.g., para to Cl).
  • Enhances stability of intermediates via inductive effects, critical for multi-step syntheses . Computational studies (DFT) can map electron density and predict reactivity .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound analogs?

  • Positional isomer synthesis : Vary chlorine placement (e.g., 4-Cl vs. 6-Cl) using regioselective chlorination .
  • Bioisosteric replacement : Substitute Cl with F, Br, or methyl groups to assess steric/electronic effects.
  • Pharmacophore mapping : Correlate substituent positions with bioactivity using QSAR models .

Methodological Notes

  • Data reproducibility : Ensure synthetic protocols include exact stoichiometry, solvent purity, and inert atmosphere details .
  • Advanced mutagenicity validation : Combine Ames testing with mammalian cell assays (e.g., micronucleus test) to address species-specific metabolic differences .
  • Spectroscopic standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with certified reference materials .

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